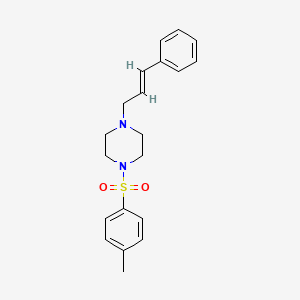

1-Cinnamyl-4-tosylpiperazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 1-Cinnamyl-4-tosylpiperazine derivatives involves a series of steps starting from benzophenone derivatives. A notable method involves the Wittig reaction, which is crucial for achieving the stereo-selective synthesis of the Z-isomers of 1-benzhydryl-4-cinnamylpiperazine derivatives. These methods highlight the importance of choosing appropriate starting materials and reaction conditions to achieve the desired product with high selectivity and yield (Shivaprakash et al., 2014).

Molecular Structure Analysis

The molecular structure of this compound derivatives has been studied using techniques such as NMR and mass spectral analysis. These studies have established the structural characteristics of these compounds, providing insights into their conformation and stereochemistry. The analysis reveals that the Z-isomers exhibit moderate to good anticancer activity, which is attributed to their specific molecular configurations (Shivaprakash et al., 2014).

Wissenschaftliche Forschungsanwendungen

Analytical Monitoring in Drug Synthesis

1-Cinnamyl-4-tosylpiperazine's derivatives are critical in the synthesis of various pharmaceuticals. For instance, cinnarizine, a vasodilator with antihistamine activity, involves semiproducts in its synthesis that are closely related to this compound. Gas chromatography has been applied for the qualitative and quantitative analysis of these semiproducts, highlighting the compound's significance in ensuring the purity and efficacy of pharmaceutical products during the synthesis process (Sarycheva & Vedernikova, 1999).

Development of Analgesic Agents

Research on this compound derivatives, such as 1-n-Butyryl-4-cinnamylpiperazine hydrochloride (AP-237), has shown promising results in analgesic applications. Studies have demonstrated the compound's potent analgesic effects in rats and mice, comparing favorably with morphine and pentazocine but without exhibiting anti-inflammatory, antipyretic, or anticonvulsant activities. This indicates its potential for pain management with a unique activity profile (Carrano et al., 1975).

Anticancer Properties

Further investigations into this compound derivatives have unveiled their potential as anticancer agents. A study involving the synthesis of novel derivatives and their evaluation against human cervical cancer and murine microglial cell lines found some compounds exhibiting moderate to good anticancer activity. This opens up avenues for developing new cancer therapies based on modifications of the this compound structure (Shivaprakash et al., 2014).

Investigation into Complement Activation Inhibition

Cinnarizine, closely related to this compound, has been studied for its ability to inhibit the activation of the complement system, particularly through the properdin-dependent alternative pathway. This suggests the compound's potential in modulating immune responses, further supporting its role in therapeutic applications beyond its antihistamine and vasodilator properties (Di Perri et al., 1977).

Zukünftige Richtungen

Recent research has focused on the synthesis of novel fluorinated cinnamylpiperazines as potential monoamine oxidase B (MAO-B) ligands . Additionally, the development of new synthetic routes to biologically relevant arylpiperazines under aerobic conditions is an area of active research . These studies pave the way for further development of piperazine derivatives, including 1-Cinnamyl-4-tosylpiperazine.

Eigenschaften

IUPAC Name |

1-(4-methylphenyl)sulfonyl-4-[(E)-3-phenylprop-2-enyl]piperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O2S/c1-18-9-11-20(12-10-18)25(23,24)22-16-14-21(15-17-22)13-5-8-19-6-3-2-4-7-19/h2-12H,13-17H2,1H3/b8-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMRUOWVKWOJFIF-VMPITWQZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC=CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C/C=C/C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-((2-Fluorophenyl)sulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2496289.png)

![N-(5-oxo-1-phenylpyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2496290.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)cyclohexanecarboxamide hydrochloride](/img/structure/B2496295.png)